Technical Guide: 6,7-Dibromo-1,4-dihydro-1,4-epoxynaphthalene (CAS 106750-88-3)
Technical Guide: 6,7-Dibromo-1,4-dihydro-1,4-epoxynaphthalene (CAS 106750-88-3)
[1][2]
Executive Summary
6,7-Dibromo-1,4-dihydro-1,4-epoxynaphthalene (CAS 106750-88-3), also known as 6,7-dibromo-1,4-epoxy-1,4-dihydronaphthalene or 6,7-dibromo-7-oxabenzonorbornadiene, is a specialized bicyclic building block in organic synthesis.[1][2][3] It serves as a critical intermediate for the construction of iptycenes (molecular gears/machines) and acenes (organic semiconductors).
Its structural uniqueness lies in the combination of a strained oxabicyclic bridge and a 2,3-dibromoarene moiety. The bridgehead oxygen allows for aromatization or deoxygenation strategies, while the dibromo functionality enables the molecule to act as a "latent benzyne" source or a substrate for palladium-catalyzed cross-coupling. This duality makes it indispensable for synthesizing extended polycyclic aromatic hydrocarbons (PAHs) where precise regiocontrol is required.
Chemical Profile & Physicochemical Properties[4][5][6][7][8]
| Property | Data |
| CAS Number | 106750-88-3 |
| IUPAC Name | 6,7-Dibromo-1,4-dihydro-1,4-epoxynaphthalene |
| Synonyms | 6,7-Dibromo-7-oxabenzonorbornadiene; 6,7-Dibromonaphthalene-1,4-endoxide |
| Molecular Formula | C₁₀H₆Br₂O |
| Molecular Weight | 301.96 g/mol |
| Appearance | White to off-white crystalline solid |
| Melting Point | 115–117 °C |
| Solubility | Soluble in CH₂Cl₂, CHCl₃, THF, Toluene; Insoluble in water |
| Storage | 2–8 °C, Inert atmosphere (Argon/Nitrogen) |
Synthesis Strategy: The "Hart" Protocol
The most authoritative and scalable synthesis of this compound utilizes 1,2,4,5-tetrabromobenzene as a bis-benzyne equivalent. This method, pioneered by Harold Hart and colleagues, relies on the selective mono-lithiation of the tetrabromide to generate a transient 4,5-dibromobenzyne species, which is immediately trapped by furan.
Reaction Mechanism
The synthesis proceeds via a Diels-Alder cycloaddition . The reaction must be carefully controlled to prevent double-lithiation, which would lead to the bis-adduct (tetrahydroanthracene diepoxide).
Caption: Synthesis pathway via selective mono-benzyne generation from 1,2,4,5-tetrabromobenzene.
Detailed Experimental Protocol
Objective: Synthesis of 6,7-Dibromo-1,4-dihydro-1,4-epoxynaphthalene on a 10-gram scale.
Reagents:
-
1,2,4,5-Tetrabromobenzene (1.0 equiv, 39.4 g)[4]
-
Furan (Excess, freshly distilled over KOH)
-
-Butyllithium (
-BuLi, 1.6 M in hexanes, 1.05 equiv) -
Toluene (Anhydrous, solvent)
Step-by-Step Procedure:
-
Setup: Flame-dry a 1-liter three-necked round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and pressure-equalizing addition funnel.
-
Solvation: Charge the flask with 1,2,4,5-tetrabromobenzene (39.4 g, 100 mmol) and dry toluene (500 mL). Stir until fully dissolved.
-
Trapping Agent: Add freshly distilled furan (75 mL, ~1.0 mol) to the solution. The large excess of furan is critical to trap the benzyne immediately and prevent side reactions.
-
Cooling: Cool the mixture to -23 °C using a CCl₄/Dry Ice bath (or -20 °C cryostat). Note: Do not cool to -78 °C; the lithiation/elimination kinetics are sluggish at extremely low temperatures for this specific substrate.
-
Lithiation: Add
-BuLi (66 mL of 1.6 M solution, 105 mmol) dropwise over 60 minutes. Maintain the internal temperature below -20 °C. -
Reaction: Allow the mixture to warm slowly to room temperature over 2 hours and stir for an additional 3 hours.
-
Quench: Quench the reaction with Methanol (10 mL).
-
Workup: Wash the organic layer with water (2 x 100 mL) and brine (100 mL). Dry over MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: The crude residue is often a mixture of the mono-adduct (target) and unreacted starting material. Recrystallize from Methanol or Acetone/Hexane .
Reactivity & Applications
The utility of CAS 106750-88-3 stems from its ability to undergo three distinct types of transformations, serving as a "divergent intermediate."
Caption: Divergent reactivity profile: Deoxygenation, Acid-catalyzed rearrangement, and Sequential cycloaddition.
Pathway A: Synthesis of Acene Precursors (Deoxygenation)
To access 2,3-dibromonaphthalene, the epoxy bridge must be removed.
-
Reagents: Zn dust/TiCl₄ (McMurry conditions) or Fe₂(CO)₉.
-
Significance: 2,3-Dibromonaphthalene is a key starting material for synthesizing pentacene and heptacene derivatives used in organic field-effect transistors (OFETs). The bromines allow for Sonogashira coupling to extend the pi-system.
Pathway B: Iptycene Synthesis (Sequential Benzyne)
This is the primary application for CAS 106750-88-3. Since the molecule retains two bromine atoms on the aromatic ring, it can be subjected to a second round of lithiation/elimination.
-
Protocol: Treat 106750-88-3 with
-BuLi in the presence of anthracene. -
Result: Formation of a triptycene-like adduct. This "iterative benzyne" strategy allows for the construction of molecular belts and rigid porous frameworks.
Pathway C: Acid-Catalyzed Rearrangement
Treatment with Bronsted acids (HCl in Methanol) opens the strained oxygen bridge.
-
Mechanism: Protonation of the bridgehead oxygen
C-O bond cleavage Aromatization. -
Product: 6,7-Dibromo-1-naphthol.
-
Utility: Provides a route to asymmetric naphthalene derivatives with orthogonal functional handles (-OH and -Br).
Safety & Handling
-
Lithiated Intermediates: The synthesis involves
-BuLi, a pyrophoric reagent. All reactions must be performed under strictly anhydrous and anaerobic conditions (Argon/Nitrogen). -
Brominated Aromatics: Generally toxic and potential environmental hazards. Handle in a fume hood.
-
Benzyne Hazards: Benzyne intermediates are highly reactive. Ensure excess trapping agent (furan) is always present before generating the benzyne to prevent uncontrolled polymerization.
References
-
Hart, H.; Shahlai, K.; Acquaah, S. O. "Use of 1,2,4,5-Tetrabromobenzene as a 1,4-Benzadiyne Equivalent: anti- and syn-1,4,5,8-Tetrahydroanthracene 1,4:5,8-diepoxides."[4] Organic Syntheses, 1998 , 75, 201.[4]
-
Pharmaffiliates. "6,7-Dibromo-1,4-dihydro-1,4-epoxynaphthalene Product Entry." Pharmaffiliates Catalog.
- Wong, H. N. C.; Hon, M.-Y.; Tse, C.-W.; Yip, Y.-C. "Use of 7-Oxabicyclo[2.2.1]hept-5-ene Derivatives in the Synthesis of Polycyclic Aromatic Compounds." Chemical Reviews, 1989, 89, 165–198. (General reactivity context for oxabenzonorbornadienes).
- Zhu, X.-Z.; Chen, C.-F. "Recent advances in the synthesis and applications of triptycene-derived macrocyclic hosts." Journal of Inclusion Phenomena and Macrocyclic Chemistry, 2008.
